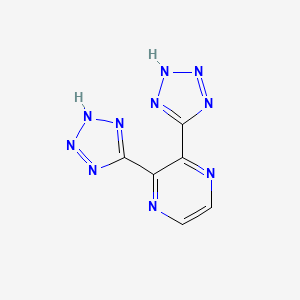

2,3-Bis(1H-tetrazole-5-yl)pyrazine

Description

Significance of High-Nitrogen Heterocycles in Contemporary Materials Science

High-nitrogen heterocycles are a class of organic compounds that form the backbone of numerous advanced materials. researchgate.netpsemc.com Their defining characteristic is a ring structure composed of carbon and a high proportion of nitrogen atoms. This high nitrogen content is the source of their desirable properties; upon decomposition, they release large amounts of energy, primarily forming the stable and environmentally benign dinitrogen gas (N₂). colab.ws This makes them highly sought after for the development of energetic materials, such as propellants and explosives, where a high heat of formation is a key performance indicator. bibliotekanauki.pl

Compounds built with rings like triazoles, tetrazines, and particularly tetrazoles, are noted for providing stable energetic backbones. mdpi.com The focus of modern research is to design molecules that balance high energy content with thermal stability and low sensitivity to external stimuli like impact and friction, a challenge that high-nitrogen heterocycles are uniquely suited to address. ekb.egpurdue.edu

Role of Pyrazine (B50134) Scaffolds in Molecular and Supramolecular Architecture

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a versatile building block, or scaffold, in chemistry. nih.govrsc.org Its rigid, planar structure and the specific orientation of its nitrogen atoms make it an ideal component for constructing larger, well-defined molecular and supramolecular assemblies. nih.gov In coordination chemistry, the nitrogen atoms of the pyrazine ring can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). nih.gov

The defined geometry of the pyrazine scaffold allows for precise control over the final architecture of these materials, influencing their properties and potential uses. nih.govnih.gov Furthermore, the pyrazine ring itself contributes to the thermal stability of the resulting compounds, a valuable trait in materials science. nih.gov By functionalizing the carbon atoms of the pyrazine ring, chemists can attach other molecular components, creating complex structures with tailored functions.

Tetrazole Ring System: A Versatile Synthon in Coordination Chemistry and Energetic Systems

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a synthon of remarkable versatility. nih.govresearchgate.net Its high nitrogen content results in a high heat of formation, making it a frequent component in the design of high-energy-density materials. colab.wsmdpi.com Many modern energetic compounds incorporate tetrazole rings to enhance their performance while aiming for greater stability compared to traditional explosives. kashanu.ac.ir

Beyond energetic applications, the tetrazole ring is a highly effective ligand in coordination chemistry. It possesses multiple nitrogen donor sites, allowing it to bind to metal ions in various configurations, including as a chelating or bridging ligand. This adaptability has been exploited to construct a wide array of coordination complexes, from discrete molecules to extended three-dimensional frameworks. nih.gov The tetrazole moiety is also recognized in medicinal chemistry as a bioisostere for the carboxylic acid group, sharing similar acidity and spatial properties, which allows for its use in drug design. nih.govresearchgate.net

Rationale for Investigating 2,3-Bis(1H-tetrazole-5-yl)pyrazine: An Advanced Architectural Motif

The investigation into this compound is driven by the goal of creating a molecule that synergistically combines the advantageous properties of its constituent parts. This compound features a thermally stable pyrazine core flanked by two high-nitrogen, coordinatively active tetrazole rings. This specific "bis-tetrazolyl" arrangement on adjacent positions of the pyrazine ring creates a unique architectural motif.

The synthesis of such a molecule typically starts from 2,3-dicyanopyrazine, where the nitrile groups are converted into tetrazole rings. aromalake.com The resulting structure is of interest for several reasons:

As an Energetic Material: It possesses a high nitrogen content (C₆H₄N₁₀, 64.8%) due to the two tetrazole rings and the pyrazine core, suggesting potential as an energetic material or a precursor to more complex energetic systems.

As a Ligand: The molecule presents multiple nitrogen-rich coordination sites. The two adjacent tetrazole rings, along with the pyrazine nitrogens, can act as a bis-bidentate chelating ligand, capable of forming stable complexes with metal ions. This opens possibilities for creating novel coordination polymers and functional materials.

The predicted properties for this compound suggest a high-density, thermally stable molecule.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄N₁₀ | chemicalbook.com |

| Molecular Weight | 216.16 g/mol | chemicalbook.com |

| Melting Point | 287-289 °C | nih.gov |

| Boiling Point | 657.2 ± 65.0 °C | nih.gov |

| Density | 1.765 ± 0.06 g/cm³ | nih.gov |

Overview of Current Research Trajectories and Identified Knowledge Gaps for Bis-Tetrazolyl Pyrazines

Current research into tetrazolyl pyrazines is heavily dominated by the related compound 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) , which features four tetrazole rings. kashanu.ac.irresearchgate.netnih.gov H₄TTP has been synthesized and extensively characterized as a thermally stable, high-performance energetic material. kashanu.ac.ir Its salts have also been investigated to tailor its energetic properties. researchgate.netnih.gov

This focus on the tetra-substituted analog highlights a significant knowledge gap concerning this compound. While its existence is documented and its synthesis from 2,3-dicyanopyrazine is plausible, there is a notable lack of published empirical research on its synthesis, characterization, and application. aromalake.comnih.gov

The primary knowledge gaps are:

Experimental Data: There is a scarcity of experimentally verified data for its physical and energetic properties. The available data is largely predictive. nih.gov

Coordination Chemistry: While research exists on the coordination behavior of mono-substituted 2-(1H-tetrazol-5-yl)pyrazine, the potential of the di-substituted version as a bis-bidentate ligand remains largely unexplored. nih.gov

Energetic Performance: Its actual performance as an energetic material, including its heat of formation, detonation velocity, and sensitivity, has not been experimentally determined and compared to its tetra-substituted counterpart.

Future research should be directed towards the experimental synthesis and thorough characterization of this compound to validate predicted properties and explore its potential in both materials science and coordination chemistry. A comparative study with its mono- and tetra-substituted analogs would provide valuable structure-property relationship insights for this class of compounds.

| Compound Name | Molecular Formula | Nitrogen Content (%) | Density (g/cm³) | Decomposition Temp. (°C) |

|---|---|---|---|---|

| Pyrazine | C₄H₄N₂ | 35.0% | 1.031 | N/A (Stable) |

| 1H-Tetrazole | CH₂N₄ | 80.0% | 1.465 | ~155 |

| This compound | C₆H₄N₁₀ | 64.8% | 1.765 (Predicted) nih.gov | 287-289 (Predicted M.P.) nih.gov |

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) | C₈H₄N₁₈ | 71.6% | 1.945 (Calculated) kashanu.ac.ir | 260 kashanu.ac.ir |

Structure

3D Structure

Properties

Molecular Formula |

C6H4N10 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

2,3-bis(2H-tetrazol-5-yl)pyrazine |

InChI |

InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16) |

InChI Key |

CBJAEVFEWZSWOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,3 Bis 1h Tetrazole 5 Yl Pyrazine

Strategic Precursor Synthesis and Functionalization of the Pyrazine (B50134) Core

Further functionalization of the pyrazine core, beyond the installation of the dicyano groups, can be achieved through various organic reactions. For instance, photoinduced electron transfer reactions of 2,3-dicyanopyrazine derivatives with allylic silanes, benzylsilane, and ketene (B1206846) silyl (B83357) acetals can lead to the regioselective mono-substitution on the pyrazine ring. oup.com While not directly leading to 2,3-Bis(1H-tetrazole-5-yl)pyrazine, these methods highlight the potential for creating more complex, substituted analogues.

Mechanistic Pathways for Tetrazole Ring Annulation onto the Pyrazine Scaffold

The conversion of the nitrile groups of 2,3-dicyanopyrazine into tetrazole rings is the key transformation in the synthesis of the target molecule. This is typically achieved through cycloaddition reactions.

[3+2] Cycloaddition Strategies and Regioselectivity Considerations

The most prevalent and direct method for constructing the tetrazole rings is the [3+2] cycloaddition of an azide (B81097) source, commonly sodium azide , to the nitrile functionalities of 2,3-dicyanopyrazine. This reaction falls under the category of Huisgen 1,3-dipolar cycloadditions. organic-chemistry.org The mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group. This is often facilitated by a proton source or a Lewis acid, which activates the nitrile group towards attack. youtube.com The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring.

Given the symmetrical nature of 2,3-dicyanopyrazine, the issue of regioselectivity for the formation of the two tetrazole rings is moot, as both nitrile groups are electronically and sterically equivalent. Each nitrile group will react to form a 5-substituted 1H-tetrazole ring. The reaction proceeds in a stepwise manner, with the formation of the first tetrazole ring followed by the second.

The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and often requires elevated temperatures to proceed at a reasonable rate. nih.gov The use of catalysts, such as zinc salts or silica (B1680970) sulfuric acid, can significantly improve the reaction rate and yield. nih.govorganic-chemistry.org

Alternative Tetrazole Construction Techniques

While the [3+2] cycloaddition with sodium azide is the most common method, other techniques for tetrazole synthesis from nitriles exist in the broader field of organic chemistry. One such alternative involves the use of nitrileimines, generated in situ from chlorohydrazones, which can undergo a [3+2] cycloaddition with nitriles. nih.gov Although not specifically reported for the synthesis of this compound, this method presents a potential alternative pathway.

Another approach involves the reaction of nitriles with an azide source in the presence of a catalyst under microwave irradiation, which can significantly accelerate the reaction. organic-chemistry.org Furthermore, the use of FSO₂N₃ as a diazotizing reagent can transform amidines, which can be derived from nitriles, into tetrazoles under mild aqueous conditions. organic-chemistry.org These alternative methods, while not standard for this specific compound, offer potential avenues for future synthetic exploration.

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Scalability

The optimization of reaction conditions is crucial for developing a high-yielding, pure, and scalable synthesis of this compound. Key parameters that influence the reaction outcome include the choice of solvent, temperature, and pressure.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a critical role in the [3+2] cycloaddition reaction. Polar aprotic solvents like DMF are commonly employed as they can dissolve the reactants and facilitate the formation of the tetrazolium salt intermediate. nih.gov The effect of different solvents on the yield of a model tetrazole synthesis from a nitrile and sodium azide is illustrated in the table below.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Water | 100 | 24 | Low |

| Ethanol | 80 | 24 | Moderate |

| Toluene | 110 | 24 | Low |

| DMF | 120 | 12 | High |

| NMP | 150 | 8 | High |

This table presents generalized data for tetrazole synthesis from nitriles and should be considered as a guide for the synthesis of this compound.

Temperature and Pressure Influence on Product Distribution

Temperature is a critical parameter that directly influences the rate of the cycloaddition reaction. Higher temperatures generally lead to faster reaction times. However, excessively high temperatures can lead to the decomposition of the tetrazole product. beilstein-journals.org For instance, the decomposition of some 5-substituted-1H-tetrazoles has been observed at temperatures above 220°C. beilstein-journals.org Microwave-assisted synthesis has been shown to be an effective method for rapidly heating the reaction mixture to the desired temperature, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org

The influence of pressure on this reaction is less commonly studied. However, for reactions involving gaseous reagents or byproducts, pressure can be a significant factor. In the case of the reaction between 2,3-dicyanopyrazine and sodium azide, the reaction is typically carried out at atmospheric pressure.

| Parameter | Condition | Effect on Yield/Purity |

| Temperature | Low (e.g., 80°C) | Slow reaction rate, may require extended reaction times. |

| Moderate (e.g., 120-150°C) | Optimal for many tetrazole syntheses, balancing reaction rate and product stability. | |

| High (e.g., >200°C) | Increased reaction rate but also increased risk of product decomposition. | |

| Catalyst | None | Slower reaction, may require harsher conditions. |

| Lewis Acid (e.g., ZnCl₂) | Increased reaction rate and yield by activating the nitrile group. | |

| Brønsted Acid (e.g., NH₄Cl) | Can also catalyze the reaction, offering a milder alternative to some Lewis acids. |

This table provides a general overview of the expected effects of temperature and catalysts on the synthesis of this compound based on known tetrazole syntheses.

Catalytic Approaches to Accelerate Synthesis

The primary and most efficient route to this compound involves the [3+2] cycloaddition of an azide source, typically sodium azide, to the nitrile functionalities of 2,3-dicyanopyrazine. The acceleration of this reaction is paramount for practical synthesis, and various catalytic systems have been explored for the formation of tetrazoles from organic nitriles. These catalytic approaches can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis:

Metal complexes in a homogeneous phase have demonstrated efficacy in catalyzing the synthesis of 5-substituted 1H-tetrazoles. For instance, a Cobalt(II) complex featuring a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, has been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to various organonitriles. nih.gov Mechanistic studies suggest the formation of a Co-diazido intermediate, which then reacts with the nitrile to facilitate the cycloaddition. nih.gov The use of such complexes can lead to high yields under relatively mild conditions.

Heterogeneous Catalysis:

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. Nanomaterials have emerged as highly efficient catalysts in this domain owing to their high surface-area-to-volume ratio. rsc.org

One notable example is the use of MgFe2O4 nanoparticles as a robust and reusable heterogeneous catalyst for the synthesis of (1H-tetrazole-5-yl) pyrazines. acs.org This method, often accelerated by ultrasonic irradiation, offers several advantages including high yields, short reaction times, and operational simplicity. acs.org The catalyst can be easily recovered using an external magnet and reused multiple times with only a slight decrease in activity. acs.org Other nano-catalysts, such as those based on copper, zinc, and palladium, have also been investigated for the synthesis of tetrazole derivatives, showcasing the versatility of this approach. rsc.org

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Environmental Impact

| Synthetic Approach | Catalyst Example | Typical Yield (%) | Reaction Time | Catalyst Reusability | Environmental Impact |

| Homogeneous Catalysis | Cobalt(II) complex | High | Moderate | Difficult | Potential for metal contamination in product; requires solvent-intensive workup. |

| Heterogeneous Catalysis (Nanoparticles) | MgFe2O4 | High to Excellent | Short (especially with ultrasonication) | High | Reduced waste due to catalyst recycling; often employs greener solvents. |

| Conventional (Uncatalyzed) | None | Moderate to High | Long | Not Applicable | Often requires harsh reaction conditions (high temperatures, strong acids) leading to more byproducts and waste. |

Efficiency: Heterogeneous catalytic routes, particularly those employing nanoparticles and microwave or ultrasonic assistance, generally exhibit higher efficiency in terms of reaction time and yield. rsc.orgacs.org

Atom Economy: The [3+2] cycloaddition reaction itself is inherently atom-economical, as all the atoms of the reactants (dinitrile and azide) are incorporated into the final product. The primary deviation from 100% atom economy arises from the use of catalysts and solvents.

Environmental Impact: The environmental impact is significantly lower for routes that utilize recyclable heterogeneous catalysts and greener solvent systems. rsc.orgdntb.gov.ua Traditional methods often rely on toxic solvents and harsh conditions, generating more waste. The use of water as a solvent, where feasible, represents a significant step towards a more environmentally benign process. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the sustainable production of chemical compounds. The synthesis of this compound can be made more environmentally friendly by adhering to these principles.

Catalysis: The use of catalysts, especially heterogeneous and recyclable nanocatalysts like MgFe2O4, is a cornerstone of green synthesis. rsc.orgacs.org Catalysts reduce the energy requirements of the reaction and minimize waste by being reusable.

Benign Solvents: The choice of solvent has a significant environmental impact. Research into the use of water, ethanol, or solvent-free conditions for tetrazole synthesis is ongoing and highly desirable. dntb.gov.uaorganic-chemistry.org

Energy Efficiency: Employing energy-efficient methods such as ultrasonic or microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org

Waste Prevention: The ideal synthesis has high atom economy and generates minimal waste. The use of recyclable catalysts and minimizing the use of auxiliary substances are key to waste prevention. rsc.org

Advanced Structural Elucidation and Supramolecular Architecture of 2,3 Bis 1h Tetrazole 5 Yl Pyrazine

Single-Crystal X-ray Diffraction Analysis: Determination of Solid-State Conformation and Crystal Packing

A comprehensive search of the current scientific literature did not yield any specific reports on the single-crystal X-ray diffraction analysis of 2,3-Bis(1H-tetrazole-5-yl)pyrazine. Consequently, detailed information regarding its solid-state conformation, crystal packing, and precise bond parameters remains to be elucidated.

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Without single-crystal X-ray diffraction data, a definitive analysis of the hydrogen bonding networks and π-π stacking interactions for this compound cannot be provided. However, based on the molecular structure, which features N-H donors and multiple nitrogen atoms as potential acceptors in both the pyrazine (B50134) and tetrazole rings, extensive hydrogen bonding is expected to be a dominant feature of its supramolecular architecture. The presence of two aromatic heterocyclic rings also suggests the potential for π-π stacking interactions, which could play a crucial role in the crystal packing. Theoretical studies on related compounds, such as 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine, have highlighted the importance of such interactions in their crystal structures.

Investigation of Polymorphism and Co-crystallization Phenomena

There is no available information in the reviewed literature concerning studies on the polymorphism or co-crystallization of this compound. The investigation of these phenomena is crucial as different polymorphic forms or co-crystals could exhibit significantly different physical properties.

Spectroscopic Investigations for Tautomeric Equilibria and Conformational Analysis

Spectroscopic techniques are invaluable for probing the structural and electronic characteristics of this compound in the absence of single-crystal X-ray data.

Vibrational Spectroscopy (IR and Raman): Identification of Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy provides key insights into the functional groups present in the molecule. For this compound, the infrared (IR) spectrum shows characteristic absorption bands that confirm its molecular structure. A study by Raziyeh Sharafi-Zadeh and colleagues reported the following key IR peaks for the compound, synthesized via an ultrasonic-accelerated method. nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 3428 | N-H stretching vibrations |

| 3123 | C-H stretching vibrations |

| 1683 | C=N stretching vibrations |

| 1549 | Aromatic ring skeletal vibrations |

This table is generated based on data from the synthesis and characterization of 2,3-di(1H-tetrazol-5-yl)pyrazine. nih.gov

The broad band at 3428 cm⁻¹ is characteristic of the N-H stretching vibrations of the tetrazole rings, likely broadened due to hydrogen bonding in the solid state. The peak at 3123 cm⁻¹ can be attributed to the aromatic C-H stretching of the pyrazine ring. The absorptions at 1683 cm⁻¹ and 1549 cm⁻¹ are indicative of the C=N and other skeletal vibrations within the pyrazine and tetrazole rings. nih.gov No specific Raman spectroscopic data for this compound has been reported in the literature reviewed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Protonation States and Dynamic Processes

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution and can provide information on tautomeric equilibria and protonation states. The ¹H and ¹³C NMR spectra for this compound have been reported in DMSO-d₆. nih.gov

¹H NMR Spectroscopic Data nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.83 | s | 2H | Pyrazine-H |

This table is generated based on data from the synthesis and characterization of 2,3-di(1H-tetrazol-5-yl)pyrazine in DMSO-d₆. nih.gov

The presence of a single peak at 8.83 ppm for the two pyrazine protons indicates a symmetrical substitution pattern. nih.gov The N-H proton of the tetrazole ring is likely not observed or is broadened and exchanged with residual water in the deuterated solvent, a common phenomenon for acidic protons. mdpi.com

¹³C NMR Spectroscopic Data nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | Pyrazine-C |

| 154.2 | Tetrazole-C |

This table is generated based on data from the synthesis and characterization of 2,3-di(1H-tetrazol-5-yl)pyrazine in DMSO-d₆. nih.gov

The ¹³C NMR spectrum shows two distinct signals, corresponding to the carbon atoms of the pyrazine ring and the carbon atoms of the two equivalent tetrazole rings, further confirming the proposed structure. nih.gov The specific chemical shifts are consistent with the electron-withdrawing nature of the nitrogen atoms in both heterocyclic rings. The observation of single peaks for the pyrazine and tetrazole carbons suggests that any tautomeric exchange between the 1H and 2H forms of the tetrazole rings is rapid on the NMR timescale under the measurement conditions.

Electronic Spectroscopy (UV-Vis Fluorescence): Aromaticity and Electronic Transitions

A search of the available scientific literature did not reveal any studies on the UV-Vis absorption or fluorescence properties of this compound. The pyrazine and tetrazole rings are both aromatic, and the conjugated system is expected to exhibit electronic transitions in the UV region. The electron-deficient nature of the pyrazine ring, coupled with the electron-rich character of the tetrazole rings, could lead to interesting intramolecular charge transfer (ICT) phenomena, which could be explored by these techniques.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic State Mapping

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide invaluable information on the surface chemistry, which is critical for understanding its reactivity and interaction with other substances.

Expected XPS Data:

The high-resolution XPS spectra of the C 1s, N 1s, and H 1s regions would be of particular interest. The N 1s spectrum is expected to be complex due to the presence of multiple, distinct nitrogen environments within the pyrazine and tetrazole rings. Deconvolution of the N 1s peak would allow for the quantification of the different nitrogen species, which is essential for confirming the chemical integrity of the compound at the surface.

Table 1: Predicted Binding Energies for this compound from XPS

| Element | Orbital | Predicted Binding Energy (eV) | Chemical Environment |

| C | 1s | ~284.8 | Adventitious Carbon |

| C | 1s | ~286.5 | C-N (Pyrazine Ring) |

| C | 1s | ~288.0 | C=N (Tetrazole Ring) |

| N | 1s | ~398.7 | N=N (Pyrazine Ring) |

| N | 1s | ~399.8 | C-N-C (Tetrazole Ring) |

| N | 1s | ~401.2 | N=N-N (Tetrazole Ring) |

| N | 1s | ~402.5 | N-H (Tetrazole Ring) |

Note: The binding energies are predictive and can vary based on the specific instrument calibration and the sample's chemical environment.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Characterization of Amorphous Forms and Surface Structures

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials at the molecular level. Unlike solution-state NMR, SSNMR can provide detailed information about both crystalline and amorphous forms of a substance. For this compound, SSNMR would be instrumental in elucidating the local atomic environments and internuclear distances in the solid state.

¹³C and ¹⁵N SSNMR would be particularly informative. The ¹³C SSNMR spectrum would show distinct resonances for the carbon atoms in the pyrazine and tetrazole rings, with chemical shifts influenced by their local electronic environments and through-space interactions with neighboring molecules. Similarly, the ¹⁵N SSNMR spectrum would provide a detailed fingerprint of the numerous nitrogen sites. The presence of polymorphism or amorphous content would be readily identified by the appearance of additional or broadened peaks in the spectra.

Table 2: Expected ¹³C and ¹⁵N SSNMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹³C | ~145-150 | Pyrazine Ring Carbons |

| ¹³C | ~155-160 | Tetrazole Ring Carbons |

| ¹⁵N | ~-100 to -120 | Pyrazine Nitrogens |

| ¹⁵N | ~-30 to -50 | N1/N4 of Tetrazole |

| ¹⁵N | ~-150 to -170 | N2/N3 of Tetrazole |

Note: Chemical shifts are highly sensitive to the local molecular packing and hydrogen bonding network.

Advanced Scattering Techniques (e.g., SAXS, WAXS) for Meso- and Nano-Scale Structural Features

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for probing the structure of materials over a wide range of length scales. WAXS provides information on the atomic-level structure, including crystallinity and polymorphism, while SAXS reveals larger-scale features, such as porosity and the morphology of self-assembled structures.

For this compound, WAXS patterns would be used to identify the crystalline phases present in a sample. The peak positions and intensities are characteristic of a specific crystal lattice. The presence of broad, diffuse scattering in the WAXS pattern would indicate the existence of amorphous domains.

SAXS analysis could reveal information about the long-range order and the formation of hierarchical structures. For instance, if the molecules self-assemble into larger aggregates or form a porous network, this would give rise to a distinct scattering signal at low angles. The analysis of the SAXS data can provide quantitative information about the size, shape, and distribution of these nanoscale features.

Table 3: Potential Structural Information from SAXS/WAXS of this compound

| Technique | Information Obtained | Potential Findings |

| WAXS | Crystalline structure, polymorphism, degree of crystallinity | Identification of different polymorphs with distinct packing arrangements. Quantification of crystalline versus amorphous content. |

| SAXS | Nanoscale structure, porosity, self-assembly | Characterization of hierarchical structures, such as the formation of molecular columns or layers. Analysis of pore size and distribution in porous frameworks. |

Computational Chemistry and Theoretical Investigations of 2,3 Bis 1h Tetrazole 5 Yl Pyrazine

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations reveal the distribution of electrons and the energies of molecular orbitals.

The electronic structure of these compounds is characterized by a high degree of electron delocalization across the pyrazine (B50134) and tetrazole rings. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap generally implies greater stability.

In studies on the analogous H4TTP, the HOMO is found to be distributed across both the pyrazine and tetrazole rings. nih.gov In contrast, the LUMO is predominantly located on the central pyrazine ring, with only a minor contribution from the tetrazole rings. nih.gov This distribution suggests that the pyrazine ring is the primary site for accepting electrons in a chemical reaction.

Charge distribution analysis indicates a significant polarization of charge due to the numerous nitrogen atoms. The nitrogen atoms on the tetrazole rings typically carry a negative partial charge, making them potential sites for coordination with cations or for hydrogen bonding.

| Orbital | Typical Energy (eV) | Primary Location of Electron Density (based on H4TTP studies) |

| HOMO | -8.0 to -9.0 | Pyrazine and Tetrazole Rings nih.gov |

| LUMO | -3.0 to -4.0 | Predominantly on the Pyrazine Ring nih.gov |

| HOMO-LUMO Gap | 4.5 to 5.5 | N/A |

Note: Energy values are illustrative and based on typical DFT calculations for similar nitrogen-rich heterocycles.

Density Functional Theory (DFT) Studies on Tautomeric Equilibria and Aromaticity Descriptors

Tautomerism is a critical phenomenon in tetrazole-containing compounds. The proton on the tetrazole ring can exist in different positions, leading to various tautomeric forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers. For 5-substituted tetrazoles, the 1H- and 2H-tautomers are typically considered. Computational studies on similar systems have shown that the relative stability of tautomers can be influenced by the molecular environment, such as the presence of solvents. researchgate.net In the gas phase, one tautomer may be more stable, but this can change in a solution. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions in Condensed Phases

While the core structure of 2,3-Bis(1H-tetrazole-5-yl)pyrazine is relatively rigid, molecular dynamics (MD) simulations can explore the rotational conformations of the tetrazole rings relative to the pyrazine core. MD simulations are particularly valuable for understanding the behavior of the molecule in condensed phases (liquids or solids).

These simulations model the interactions between molecules, providing insight into crystal packing and the nature of intermolecular forces. For this molecule, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: Between the N-H of a tetrazole ring on one molecule and a nitrogen atom on an adjacent molecule.

π-π Stacking: Interactions between the aromatic pyrazine and tetrazole rings of neighboring molecules.

MD simulations on the related H4TTP have been used to calculate properties like cohesive energy density, which relates to the energy required to separate molecules from each other and is an indicator of the strength of intermolecular forces. nih.gov

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. nih.gov

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, key predicted vibrations would include N-H stretching, C=N and N=N stretching within the rings, and ring breathing modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the correct tautomeric form.

| Spectroscopic Technique | Predicted Key Signatures |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), Ring C=N/N=N stretches (1400-1600 cm⁻¹) |

| Raman Spectroscopy | Symmetric ring breathing modes |

| ¹³C NMR Spectroscopy | Distinct signals for pyrazine carbons vs. tetrazole carbons |

| ¹H NMR Spectroscopy | Signal for the pyrazine protons and a broader signal for the acidic N-H proton of the tetrazole ring |

Theoretical Insights into Acid-Base Properties, Deprotonation Pathways, and Ionic Interactions

The tetrazole rings confer acidic properties to the molecule due to the N-H proton. Computational chemistry can be used to calculate the pKa value, which quantifies this acidity. The deprotonation pathway can be studied by modeling the removal of one or both protons to form the corresponding anions.

The resulting anions are stabilized by charge delocalization over the tetrazole ring. Understanding these deprotonation steps is crucial, as the anionic forms are often used to synthesize energetic salts by reacting the parent compound with various bases. nih.gov Theoretical studies on H4TTP have explored the formation of various energetic salts with alkali metals and nitrogen-based cations. nih.govresearchgate.net The interaction energies and geometries of these ionic pairs can be modeled to predict the stability and structure of the resulting salts.

Reactivity Predictions: Identification of Nucleophilic and Electrophilic Sites and Preferred Reaction Pathways

Computational analysis of the electronic structure allows for the prediction of chemical reactivity.

Nucleophilic Sites: The nitrogen atoms of the pyrazine and tetrazole rings, which typically have a negative electrostatic potential, are the primary nucleophilic sites. These sites are prone to attack by electrophiles, such as protons or metal ions.

Electrophilic Sites: The LUMO distribution on the pyrazine ring suggests it is the most likely site for electrophilic attack. nih.gov

By mapping the electrostatic potential onto the electron density surface, a clear visual representation of the reactive sites can be generated. This information is crucial for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Ab Initio Molecular Dynamics for Understanding Dynamic Processes

Ab initio molecular dynamics (AIMD) is a more computationally intensive technique where the forces between atoms are calculated "on the fly" using quantum mechanics at each step of the simulation. This method is particularly useful for studying dynamic processes such as proton transfer (tautomerism) or the initial steps of thermal decomposition.

For a molecule like this compound, AIMD could be used to simulate its behavior at high temperatures. This can help identify the weakest bonds and the most likely initial bond-breaking events that trigger decomposition, which is a critical aspect for its consideration as a potential energetic material.

Coordination Chemistry and Metal Organic Framework Mof Research Based on 2,3 Bis 1h Tetrazole 5 Yl Pyrazine

Ligand Design Principles: Multidentate Nature, Bridging Capabilities, and Coordination Modes of 2,3-Bis(1H-tetrazole-5-yl)pyrazine

The bridging capability of this ligand is exceptional, enabling the connection of multiple metal centers to form extended one-, two-, or three-dimensional structures. The distance and orientation between the two tetrazole groups, dictated by the pyrazine (B50134) backbone, are key factors in determining the topology of the final framework.

The coordination modes of this compound are highly versatile. Upon deprotonation, the resulting DTPZ²⁻ anion can adopt various conformations and connect to metal ions through different nitrogen atoms of the tetrazole and pyrazine rings. A notable example is its octadentate coordination mode observed in a silver(I) MOF, where the ligand bridges Ag⁺ ions to construct a dense 3D framework. pku.edu.cnpku.edu.cn In this specific structure, the ligand exhibits a highly torsional configuration, demonstrating its conformational flexibility despite the rigid pyrazine core. pku.edu.cn This ability to act as a multi-connecting bridge is fundamental to its role in building robust and complex MOF architectures.

Synthesis and Characterization of Metal Complexes: Stoichiometry, Coordination Geometry, and Oxidation States

The synthesis of coordination polymers using this compound begins with the preparation of the ligand itself. The ligand is typically synthesized via a [2+3] dipolar cycloaddition reaction. A common route involves reacting 2,3-dicyanopyrazine with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride in a high-boiling solvent like N,N-dimethylformamide (DMF). maynoothuniversity.ie

Once the ligand is obtained, the synthesis of its metal complexes is generally achieved through solvothermal or hydrothermal methods. For instance, a three-dimensional, solvent-free energetic MOF with the stoichiometry [Ag₂(DTPZ)]ₙ was successfully synthesized by reacting the H₂DTPZ ligand with a silver(I) salt under hydrothermal conditions. pku.edu.cnpku.edu.cn In this complex, the silver ions are in the +1 oxidation state. Each Ag⁺ ion is four-coordinated by four nitrogen atoms—one from the pyrazine ring and three from three distinct tetrazole rings of different ligands—resulting in a distorted tetrahedral coordination geometry. pku.edu.cn

The characterization of the free ligand (H₂DTPZ) relies on standard spectroscopic techniques. ¹H NMR spectroscopy typically shows a characteristic singlet for the pyrazine ring protons and a broad signal for the acidic N-H protons of the tetrazole rings. maynoothuniversity.ie Infrared (IR) spectroscopy is used to identify functional groups, while ¹³C NMR confirms the carbon framework. maynoothuniversity.ie For the resulting metal complexes, characterization is more extensive. IR spectroscopy helps confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the rings. Elemental analysis confirms the stoichiometry of the complex. pku.edu.cn The definitive structural elucidation, however, is accomplished through single-crystal X-ray diffraction, which provides precise information on bond lengths, coordination geometry, network topology, and crystal packing. pku.edu.cnpku.edu.cn

Table 1: Crystallographic Data for [Ag₂(DTPZ)]ₙ

| Parameter | Value |

| Chemical Formula | C₆Ag₂N₁₀ |

| Formula Weight | 427.91 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.062(2) |

| b (Å) | 8.8753(18) |

| c (Å) | 9.0776(18) |

| β (°) | 114.73(3) |

| Volume (ų) | 882.2(3) |

| Z | 4 |

| Density (calculated) (g·cm⁻³) | 2.812 |

| Data sourced from reference pku.edu.cnpku.edu.cn. |

Role as a Bridging Ligand in Polymeric Coordination Networks and MOF Architectures

The primary role of this compound in materials chemistry is to act as a potent bridging ligand for the construction of polymeric coordination networks and MOFs. Its ability to link multiple metal centers is the foundation for creating extended, stable architectures.

The DTPZ²⁻ ligand has proven effective in generating complex three-dimensional frameworks. In the case of the energetic MOF [Ag₂(DTPZ)]ₙ, the octadentate bridging mode of the ligand results in a dense 3D network. pku.edu.cnpku.edu.cn The stability of this framework is further enhanced by strong π-π stacking interactions between the electron-rich tetrazole rings of adjacent ligands, with a reported centroid-centroid distance of approximately 3.45 Å. pku.edu.cn While a specific topological classification (e.g., a Schlafli symbol) for this silver MOF is not reported, the detailed description of its connectivity highlights the ligand's capacity to build intricate and robust structures.

The choice of the metal ion plays a crucial role in dictating the final structure and dimensionality of the coordination polymer. The reaction of H₂DTPZ with silver(I) ions yields a dense, solvent-free 3D MOF. pku.edu.cnpku.edu.cn In contrast, studies on functionalized derivatives of H₂DTPZ with copper(II) have resulted in different architectures. For example, a derivative of the ligand featuring carboxylate functional groups formed a 2D coordination polymer with Cu(II) ions, which then extended into a 3D supramolecular network through hydrogen bonding involving coordinated water molecules. maynoothuniversity.ie This comparison illustrates that the metal ion's preferred coordination number, geometry, and size, in concert with the ligand's specific functionality, are key determinants of the resulting network's dimensionality.

Synthetic conditions, such as temperature, pressure, and solvent system, have a profound impact on the final product. The use of hydrothermal synthesis for the [Ag₂(DTPZ)]ₙ complex was instrumental in obtaining a high-quality crystalline product that is notably solvent-free. pku.edu.cnpku.edu.cn This is a significant advantage, particularly for energetic materials, as trapped solvent molecules can negatively affect density and thermal stability. pku.edu.cn The hydrothermal method can promote the formation of thermodynamically stable, dense phases by overcoming kinetic barriers. In contrast, reactions conducted under milder conditions, such as the slow cooling of an aqueous solution used to produce the Cu(II) polymer, may favor the incorporation of solvent molecules into the final structure, leading to hydrated phases with different properties and dimensionalities. maynoothuniversity.ie

Spectroscopic and Magnetic Characterization of Derived Coordination Polymers and MOFs

Spectroscopic methods are vital for characterizing these materials. FTIR spectroscopy is routinely used to confirm the structure of the ligand and to verify its coordination to the metal center in the resulting polymers. In the [Ag₂(DTPZ)]ₙ MOF, the IR spectrum confirms the presence of the coordinated ligand framework. pku.edu.cn

While specific magnetic property studies on complexes of the parent this compound ligand are not prominent in the surveyed literature, the broader class of pyrazine- and tetrazole-based coordination polymers is known to exhibit interesting magnetic phenomena. For example, cobalt(II)-pyrazine coordination polymers have demonstrated the ability to switch between ferromagnetic and paramagnetic states depending on the specific bridging environment of the metal centers. rsc.org Furthermore, a cobalt(II) complex with a related pyrazolyl-tetrazole ligand was found to exhibit magnetic ordering with spin canting at low temperatures. rsc.org These examples suggest that MOFs and coordination polymers derived from H₂DTPZ are promising candidates for future investigation into their magnetic properties, which will be dependent on the choice of transition metal ion and the resulting structural details of the framework.

Research on this compound in Coordination Chemistry and MOF Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the use of This compound as a ligand in the formation of Metal-Organic Frameworks (MOFs) for the applications outlined. Searches for the coordination chemistry of this specific compound in the context of MOFs and their functional applications—including gas adsorption and separation, heterogeneous catalysis, proton conduction, and host-guest chemistry—did not yield any specific research findings, data tables, or detailed studies.

The current body of scientific work accessible through extensive database searches does not appear to cover the functionalization of MOFs using this compound for the specific purposes of:

Investigation of Host-Guest Chemistry within MOF Pores

While research exists for related compounds, such as pyrazine-tetrazole derivatives with different substitution patterns, the strict focus on this compound as per the request reveals a clear gap in the current scientific literature. Therefore, the generation of a detailed article with thorough, informative, and scientifically accurate content for each specified section and subsection is not possible at this time.

Research into 2,3 Bis 1h Tetrazole 5 Yl Pyrazine As a Precursor for Energetic Materials

Design Principles for High-Nitrogen Energetic Compounds Incorporating Tetrazole Moieties

The design of high-nitrogen energetic materials is a primary focus in the field, aiming to develop compounds with superior performance and enhanced safety characteristics compared to traditional explosives. The core principle revolves around maximizing the nitrogen content within a molecule, which leads to a large positive heat of formation and the generation of a high volume of gaseous nitrogen (N₂) upon decomposition. science.gov N₂ is an exceptionally stable molecule, and its formation releases a significant amount of energy, which is a key contributor to the explosive power. science.gov

Key design principles include:

High Nitrogen Content : The primary goal is to create molecules where the energy is stored in chemical bonds (N-N, C-N) rather than in the oxidation of a carbon backbone. science.gov This results in a higher heat of formation and a "greener" explosive that produces primarily non-toxic N₂ gas.

Molecular Symmetry and Planarity : Symmetrical and planar molecular structures, like those achievable with pyrazine (B50134) cores, can lead to more efficient crystal packing. researchgate.net This often results in higher density, a critical parameter that directly influences detonation velocity and pressure.

Introduction of Energetic Groups : Attaching functional groups like nitro (-NO₂), azido (B1232118) (-N₃), or nitramino (-NHNO₂) to the tetrazole or pyrazine rings can further enhance energetic performance by improving the oxygen balance and energy content. researchgate.net

Formation of Energetic Salts : The acidic protons on the tetrazole rings can be deprotonated to form anions, which can then be combined with various nitrogen-rich cations (e.g., hydrazinium (B103819), guanidinium (B1211019), aminoguanidinium) to create energetic ionic salts. This approach allows for the fine-tuning of properties such as density, stability, and sensitivity.

The structure of 2,3-Bis(1H-tetrazole-5-yl)pyrazine, featuring two tetrazole rings on a pyrazine backbone, is a direct application of these principles, aiming for a balance of high energy density and thermal stability.

Thermal Decomposition Pathways and Kinetic Analysis of this compound and its Derivatives

The thermal stability and decomposition behavior are critical parameters that determine the safety and practical applicability of an energetic material. While direct studies on this compound are not widely available, extensive research on the analogous compound 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) provides significant insight.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Event Mapping

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to map thermal events. TGA measures weight loss as a function of temperature, while DSC measures the heat flow into or out of a sample, identifying melting points, phase transitions, and decomposition temperatures.

For high-nitrogen tetrazole compounds, DSC curves typically show a sharp exothermic decomposition peak without a prior melting point, indicating that the material decomposes before it melts. The onset temperature of this exotherm is considered the decomposition temperature (Tdec), a key indicator of thermal stability.

Studies on H4TTP show it possesses high thermal stability with a decomposition temperature of 260 °C. researchgate.net Its energetic salts exhibit varying stabilities; for example, the caesium and guanidinium salts of H4TTP show decomposition temperatures as high as 300 °C and 297 °C, respectively, while the hydroxylammonium salt decomposes at a lower temperature of 207 °C. This demonstrates the principle of tuning thermal stability through salt formation. It is expected that derivatives of this compound would exhibit similar trends.

Table 1: Thermal Decomposition Temperatures of H4TTP and its Energetic Salts This table presents data for the analogous compound H4TTP to illustrate expected properties.

| Compound | Decomposition Temperature (Tdec, °C) | Source(s) |

|---|---|---|

| H4TTP (neutral) | 260 | researchgate.net |

| Hydroxylammonium Salt of H4TTP | 207 | |

| Hydrazinium Salt of H4TTP | 217 | |

| Guanidinium Salt of H4TTP | 297 | |

| Caesium Salt of H4TTP | 300 |

Evolved Gas Analysis (EGA) During Decomposition

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released during thermal decomposition, typically by coupling the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. This analysis is crucial for understanding the decomposition mechanism and confirming the energy release pathway.

For high-nitrogen energetic materials, the primary and most desired decomposition product is molecular nitrogen (N₂). science.gov The decomposition of the tetrazole ring is known to generate two molecules of N₂. In the case of a pyrazine-tetrazole compound, the decomposition pathway is expected to begin with the cleavage of the tetrazole rings, leading to a rapid and massive release of N₂ gas. Other potential gaseous products from the fragmentation of the pyrazine core and remaining fragments could include hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), depending on the specific conditions and the presence of other functional groups. A study on a related triazole compound identified N₂, HCN, and HN₃ as the main gaseous products.

Energy Release Mechanisms and Theoretical Performance Calculations (e.g., Detonation Velocity, Detonation Pressure)

The performance of an energetic material is characterized by parameters such as detonation velocity (D) and detonation pressure (P). These properties can be predicted using thermochemical codes and theoretical calculations based on the compound's density (ρ) and solid-phase heat of formation (HOF). Density Functional Theory (DFT) is a common method for calculating these fundamental properties.

The energy release mechanism for high-nitrogen compounds is dominated by the large positive heat of formation, which is liberated during the decomposition into highly stable products like N₂. Unlike traditional explosives that rely on the oxidation of a carbon backbone (requiring an oxygen balance), the performance of these materials is driven by the sheer volume of gas produced and the energy released from breaking high-energy C-N and N-N bonds.

Calculations for H4TTP predict excellent energetic performance, with a detonation velocity of 8655 m/s and a detonation pressure of 28.0 GPa, placing it in the category of powerful secondary explosives. researchgate.netresearchgate.net The performance of its ionic derivatives can be tailored; for instance, the hydrazinium salt of a similar triazolyl-tetrazine compound exhibits a detonation velocity of 8061 m/s. These values suggest that this compound and its derivatives would also possess significant energetic potential.

Table 2: Calculated Energetic Properties of H4TTP and Related Compounds This table presents data for the analogous compound H4TTP and other relevant materials for comparison.

| Compound | Density (ρ, g/cm³) | Heat of Formation (HOF, kJ/mol) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Source(s) |

|---|---|---|---|---|---|

| H4TTP | 1.95 (calc.) | +1383 | 8655 | 28.0 | |

| Hydrazinium salt of TTT | 1.76 | +1282 | 8061 | 24.8 | |

| Hydroxylammonium salt of TTT | 1.79 | +1177 | 7984 | 24.6 | |

| RDX (benchmark) | 1.80 | +70 | 8795 | 34.9 | |

| TNT (benchmark) | 1.65 | +67 | 6881 | 19.5 |

TTT = 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine, a related high-nitrogen compound.

Solid-State Combustion Behavior and Flame Propagation Studies

Understanding the combustion behavior, including burn rate and flame propagation, is essential for applications such as propellants and gas generators. These studies investigate how an energetic material burns in a solid state when ignited, which differs from detonation. The flame speed and the nature of the combustion wave are critical parameters.

For high-nitrogen materials, combustion is often characterized by high burn rates and the generation of large volumes of nitrogen gas, making them suitable for applications like automotive airbags and rocket propellants. Improvements in reactivity and flame speed have been observed in some energetic mixtures by modifying the composition and particle size.

Development of Ionic Liquid Energetic Materials from this compound Derivatives

Energetic Ionic Liquids (EILs) are a class of materials that combine the properties of ionic liquids (low melting point <100 °C, low vapor pressure, high thermal stability) with the high energy release of energetic materials. The tetrazole moiety is an excellent candidate for creating EILs due to the acidic nature of the N-H proton, which can be readily removed to form a tetrazolate anion.

This anion can be paired with a wide variety of organic cations to create salts with tunable properties. By selecting appropriate cations, one can control the melting point, density, viscosity, and energetic performance of the resulting EIL. Research has shown that reacting tetrazole-based compounds with organic amines can produce salts with remarkably low melting points, some forming liquids well below room temperature.

The synthesis of energetic salts from H4TTP by reacting it with various nitrogen-based sources like ammonia, hydrazine, and hydroxylamine (B1172632) has been successfully demonstrated. While these specific salts are crystalline solids, the principle establishes a clear pathway for creating EILs. By reacting this compound with bulkier, asymmetric organic cations, it would be theoretically possible to synthesize a range of novel energetic ionic liquids.

Table 3: Nitrogen-Based Cations Used to Form Energetic Salts with H4TTP This table lists cations successfully used with the analogous compound H4TTP, indicating a viable synthetic route for this compound derivatives.

| Cation Source | Resulting Cation | Source(s) |

|---|---|---|

| Ammonia | Ammonium (B1175870) (NH₄⁺) | |

| Hydrazine | Hydrazinium (N₂H₅⁺) | |

| Hydroxylamine | Hydroxylammonium (NH₃OH⁺) | |

| Guanidine Carbonate | Guanidinium (C(NH₂)₃⁺) | |

| Aminoguanidine Bicarbonate | Aminoguanidinium (CH₆N₄⁺) |

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| H4TTP | 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine |

| RDX | 1,3,5-Trinitroperhydro-1,3,5-triazine (Research Department Explosive) |

| TNT | 2,4,6-Trinitrotoluene |

| TTT | 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine |

| HCN | Hydrogen Cyanide |

| NH₃ | Ammonia |

| HN₃ | Hydrazoic Acid |

Green Energetic Formulations: Reducing Environmental Impact of Synthesis and Decomposition Products

The development of modern energetic materials is increasingly guided by the principles of green chemistry, which prioritize the reduction of environmental harm throughout a material's lifecycle, from synthesis to final decomposition. researchgate.net Nitrogen-rich compounds, such as those based on tetrazole and pyrazine rings, are at the forefront of this research due to their potential to yield environmentally benign products upon decomposition. researchgate.net The primary goal is to create materials that are free from toxic reactants and whose final decomposition products are as harmless as possible. researchgate.net

A key characteristic of a "green" energetic material is a high nitrogen content. rsc.org The energy released from these materials is derived from the large positive heat of formation and the thermodynamic drive to form the exceptionally stable dinitrogen (N₂) molecule. youtube.com Since the intended primary decomposition product is nitrogen gas, which constitutes the majority of Earth's atmosphere, these materials are considered environmentally friendly. researchgate.net This contrasts sharply with traditional explosives that can produce toxic solid residues or harmful gases. uni-muenchen.de

The synthesis of pyrazine-based tetrazole compounds is being developed to be convenient and straightforward, often utilizing readily available starting materials. For instance, the closely related compound 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) is prepared through a facile synthetic protocol. acs.orgresearchgate.net Such streamlined and efficient synthesis pathways are a core component of green chemistry, minimizing waste and energy consumption. The pursuit of environmentally benign synthesis methodologies is crucial for shortening the time from laboratory-scale research to practical, large-scale applications. dtic.mil

The decomposition of this compound and its derivatives is characterized by the release of large volumes of gas, primarily N₂. The pyrazine and tetrazole rings are known for their high nitrogen content, which directly contributes to the "green" nature of their decomposition. The s-triazine ring system, structurally related to pyrazine, is notably stable and tends to resist degradation into smaller, potentially hazardous fragments. uri.edu The decomposition of tetrazoles is a rapid process that serves as a source of chemical energy stored within the five-membered ring, leading to the formation of gaseous products, with molecular nitrogen being the most significant. researchgate.net

Energetic materials derived from these precursors, particularly their salts, exhibit high thermal stability, which is a critical factor for safe handling and storage. rsc.orgresearchgate.net The table below presents the decomposition temperatures for several energetic salts based on the related compound H₄TTP, illustrating the high thermal stability achievable in these systems.

| Compound/Salt | Decomposition Temperature (Tdec) |

| Hydroxylammonium Salt of H₄TTP | 207 °C |

| Guanidinium Salt of H₄TTP | 297 °C |

| Caesium Salt of H₄TTP | 300 °C |

| H₄TTP | 260 °C |

| This table presents decomposition temperature data for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) and its salts, which are structurally related to this compound. The data illustrates the high thermal stability inherent in these types of nitrogen-rich compounds. Data sourced from researchgate.netresearchgate.net. |

By focusing on high-nitrogen heterocycles like this compound, researchers aim to develop a new generation of energetic materials that balance high performance with significantly reduced environmental and health impacts, paving the way for greener alternatives to conventional explosives. rsc.orgdtic.mil

Derivatization and Functionalization Strategies of 2,3 Bis 1h Tetrazole 5 Yl Pyrazine

C-H Functionalization of the Pyrazine (B50134) Core: Regioselectivity and Synthetic Challenges

Direct C-H functionalization of the pyrazine core in 2,3-Bis(1H-tetrazole-5-yl)pyrazine is a synthetic objective that presents considerable challenges. The pyrazine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nature of the two tetrazolyl substituents. This electronic deficiency deactivates the two remaining C-H bonds at the 5- and 6-positions, making them resistant to typical electrophilic substitution reactions.

Achieving C-H functionalization generally requires advanced synthetic methods, such as transition-metal-catalyzed C-H activation or Minisci-type reactions. nih.gov These approaches are designed to overcome the low reactivity of electron-poor aromatic systems. nih.gov

Regioselectivity: Any successful C-H functionalization would be highly regioselective, targeting the C5 and C6 positions, as these are the only available sites on the pyrazine ring.

Synthetic Hurdles: The primary challenge lies in finding reaction conditions (catalysts, reagents, temperature) robust enough to activate the C-H bonds without degrading the sensitive tetrazole rings. The nitrogen atoms in both the pyrazine and tetrazole moieties can act as coordinating sites for metal catalysts, potentially leading to catalyst inhibition or undesired side reactions. nih.gov Strategies involving the use of N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine derivatives have been employed for the alkylation of simpler pyrazines, which could be a potential, though unexplored, route for this complex substrate. researchgate.net

Currently, specific examples of direct C-H functionalization on the this compound core are not widely reported in the literature, indicating that this remains a formidable synthetic challenge and an area ripe for future investigation.

N-Alkylation and N-Arylation of the Tetrazole Moieties: Influence on Electronic Properties and Ligand Behavior

The tetrazole rings of this compound contain acidic N-H protons, making them prime targets for N-alkylation and N-arylation reactions. This functionalization is a powerful tool for modifying the molecule's properties, as the choice of substituent can profoundly influence its electronic character, solubility, and behavior as a ligand in coordination complexes. nih.gov

The N-alkylation of tetrazoles can lead to two potential regioisomers for each ring, with the substituent attaching to either the N1 or N2 position. mdpi.com The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent.

Influence of N-Functionalization:

Electronic Properties: Attaching electron-donating alkyl groups can increase the electron density of the tetrazole ring system, while electron-withdrawing aryl groups can decrease it. This modulation of the electronic structure is critical for applications in areas like nonlinear optics or for tuning the redox potential of resulting metal complexes. mdpi.com

Ligand Behavior: N-functionalization blocks the primary coordination site (the deprotonated nitrogen) of the tetrazole, altering its mode of interaction with metal ions. The nitrogen atoms within the pyrazine ring and the remaining tetrazole nitrogens can still act as coordination sites, allowing the functionalized molecule to serve as a different type of bridging or chelating ligand. nih.gov

| Functional Group | Expected Influence on Properties | Potential Application |

| Methyl/Ethyl | Increases solubility in organic solvents; acts as an electron-donating group. | Soluble metal-organic precursors. |

| Benzyl | Introduces steric bulk; can influence crystal packing via π-π stacking. | Design of crystalline coordination polymers. |

| Phenyl | Modulates electronic properties through conjugation; enhances thermal stability. | Components for electronically active materials. |

| Pyridyl | Introduces an additional coordination site; can bridge multiple metal centers. | Building blocks for multi-dimensional MOFs. |

Formation of Salts and Ionic Liquids: Tailoring Solubility, Melting Points, and Specific Reactivity

The acidic nature of the tetrazole N-H protons allows this compound to readily react with a wide range of bases to form salts. This strategy is highly effective for tailoring key physical properties such as solubility, melting point, and thermal stability. By selecting an appropriate cation, the characteristics of the resulting material can be precisely engineered.

Research on the closely related analogue, 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine (H₄TTP), demonstrates this principle effectively. H₄TTP has been reacted with various inorganic and nitrogen-based organic bases to produce a series of energetic salts. nih.gov The thermal stability of these salts is directly influenced by the nature of the cation. This approach is directly applicable to this compound.

Furthermore, by pairing the deprotonated bis(tetrazolyl)pyrazine anion with a suitable bulky, asymmetric organic cation, it is possible to synthesize ionic liquids (ILs). unirioja.esbohrium.com These ILs would be characterized by low melting points (below 100 °C) and could serve as novel solvents, catalysts, or electrolytes. researchgate.net

| Cation | Resulting Compound Formula (with H₄TTP analog) | Decomposition Temp. (Tdec) of H₄TTP Salt (°C) nih.gov |

| Sodium (Na⁺) | Na₄(TTP) | > 300 |

| Potassium (K⁺) | K₄(TTP) | > 300 |

| Ammonia (B1221849) (NH₄⁺) | (NH₄)₄(TTP) | 207 |

| Hydrazine (N₂H₅⁺) | (N₂H₅)₄(TTP) | 227 |

| Hydroxylamine (B1172632) (NH₃OH⁺) | (NH₃OH)₄(TTP) | 218 |

| Guanidine (C(NH₂)₃⁺) | (C(NH₂)₃)₄(TTP) | 260 |

Data based on the 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) analogue.

Polymerization Strategies: Development of Covalent Organic Frameworks (COFs) and Extended Polymeric Structures

This compound is an excellent candidate as a multitopic linker for the construction of extended polymeric structures, including coordination polymers and potentially Covalent Organic Frameworks (COFs). Its rigid structure and multiple coordination sites—two pyrazine nitrogens and two tetrazole groups—allow it to connect metal ions or organic building blocks in a predictable manner to form 1D, 2D, or 3D networks. nih.gov

Coordination Polymers: In the synthesis of coordination polymers, the deprotonated tetrazole groups can act as strong coordination sites for a variety of metal ions, while the pyrazine nitrogens can bridge between metal centers, leading to robust and often porous frameworks. nih.gov The choice of metal ion and reaction conditions (e.g., solvent, temperature) can influence the final architecture of the polymer. nih.gov

Covalent Organic Frameworks (COFs): While less common for nitrogen-rich linkers, the potential exists to use this compound in the synthesis of COFs. This would involve forming strong covalent bonds (e.g., boronate esters, imines) between the pyrazine-tetrazole unit and other complementary organic building blocks. The challenge lies in developing suitable reactions for linking through the tetrazole or pyrazine rings that are efficient and reversible enough to yield crystalline, porous materials.

The versatility of this linker allows for various coordination modes, making it a powerful tool for designing materials with tailored porosity and functionality.

Heterogenization and Surface Functionalization for Hybrid Material Synthesis

Heterogenization involves immobilizing the this compound molecule onto a solid support, such as silica (B1680970), alumina, or a carbon-based material. This strategy creates hybrid materials that combine the chemical properties of the pyrazine-tetrazole compound with the physical robustness and ease of handling of the solid support.

The most common approach to heterogenization involves a two-step process:

Functionalization: The this compound molecule is first derivatized, typically via N-alkylation of a tetrazole ring, with a reactive group that can form a covalent bond with the support. An example would be an alkyl chain terminating in a trialkoxysilane group.

Grafting: The functionalized molecule is then reacted with the surface of the support (e.g., silica, which has surface hydroxyl groups), forming stable covalent bonds (e.g., Si-O-Si).

These surface-functionalized materials can be used as heterogeneous catalysts, where the metal-coordinating sites of the pyrazine-tetrazole ligand are readily accessible, or as sorbents for capturing specific metal ions or organic molecules from solution.

Post-Synthetic Modification of Derived Materials (e.g., MOFs) Utilizing this compound Scaffolds

Post-synthetic modification (PSM) is a powerful technique for functionalizing materials like metal-organic frameworks (MOFs) after their initial synthesis has been completed. rsc.orgrsc.org If this compound is used as a building block (linker) to construct a MOF, the resulting framework will possess reactive sites that are available for PSM.

Potential PSM strategies for a MOF built with this linker include:

Modification of Uncoordinated Sites: If the pyrazine nitrogens or some of the tetrazole nitrogens are not involved in coordinating to the metal nodes of the MOF, they can be targeted for subsequent reactions. For example, the pyrazine nitrogens could be quaternized, or the tetrazole rings could be alkylated or metallated with a different metal ion.

Ligand Exchange: It may be possible to selectively exchange the this compound linker with other molecules, although this can be challenging while maintaining the framework's integrity. escholarship.org

Diels-Alder Reactions: The inverse-electron-demand Diels-Alder (IEDDA) reaction is a known strategy for the PSM of tetrazine-containing MOFs and could potentially be adapted for pyrazine systems under specific conditions. researchgate.net

PSM allows for the precise introduction of new functional groups into a pre-existing MOF, enabling the fine-tuning of its properties, such as pore size, chemical environment, and catalytic activity, without needing to re-synthesize the entire structure from scratch. rsc.org

Emerging Applications and Future Research Directions for 2,3 Bis 1h Tetrazole 5 Yl Pyrazine

Catalysis and Organocatalysis Utilizing 2,3-Bis(1H-tetrazole-5-yl)pyrazine Scaffolds and Derivatives

While direct catalytic applications of this compound are still an emerging area of research, the structural components of the molecule suggest significant potential. The field of organocatalysis often utilizes molecules with specific functional groups that can facilitate chemical reactions without the need for a metal center. nih.gov

The tetrazole moiety is a key player in this context. Functionally, 5-substituted-1H-tetrazoles are considered isosteres of carboxylic acids, possessing similar pKa values but with enhanced solubility in more lipophilic organic solvents and greater metabolic stability. nih.govmdpi.com This acidic nature, stemming from the proton on the tetrazole ring, allows the scaffold to act as a potent hydrogen-bond donor, a crucial interaction for activating substrates in many organocatalytic reactions. uvic.ca Research into tetrazole-derived cyclic amines and other chiral tetrazoles has demonstrated their effectiveness in reactions like aminations and aldol (B89426) additions. nih.gov

The this compound scaffold offers multiple sites for catalytic activity. The two acidic protons on the tetrazole rings can participate in hydrogen-bond-driven catalysis. Furthermore, the numerous nitrogen atoms with lone pairs in both the pyrazine (B50134) and tetrazole rings can act as Lewis basic sites. These sites could coordinate with metal catalysts, modifying their activity and selectivity, or they could serve as basic sites in metal-free catalytic cycles. The rigid, planar structure of the pyrazine core provides a well-defined platform for orienting these catalytic groups.

Table 1: Potential Catalytic Features of the this compound Scaffold

| Feature | Moiety | Potential Catalytic Role |

| Acidic Protons | 1H-Tetrazole Rings | Hydrogen-bond donor for substrate activation. |

| Nitrogen Lone Pairs | Pyrazine & Tetrazole Rings | Lewis basic sites for metal coordination or proton abstraction. |

| Rigid Planar Core | Pyrazine | Structural backbone for orienting catalytic functionalities. |

Development of Sensing Platforms and Chemo/Biosensors: Molecular Recognition Mechanisms

The development of fluorescent chemosensors for detecting specific ions and molecules is a rapidly growing field, driven by needs in environmental monitoring and biological imaging. nih.govrsc.org The design of these sensors often relies on a scaffold that can selectively interact with an analyte, producing a measurable change in an optical or electrochemical signal.

The this compound structure is a promising candidate for such applications. The high density of nitrogen atoms makes the tetrazole rings effective metal-chelating agents, similar to carboxylates. nih.gov This allows for the specific binding of metal cations. Pyrazole-based derivatives have been successfully employed as fluorescent chemosensors for metal ions like Al³⁺ and Zn²⁺. nih.gov The binding event typically alters the electronic properties of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength, a phenomenon that can be harnessed for detection. nih.gov

The molecular recognition mechanism would likely involve the formation of a coordination complex between the nitrogen atoms of the tetrazole and/or pyrazine rings and the target analyte, such as a heavy metal ion. This interaction can restrict conformational changes in the molecule and modulate intramolecular charge transfer (ICT) processes, leading to a distinct "turn-on" or "turn-off" fluorescent response. nih.govcapes.gov.br Furthermore, the hydrogen-bonding capabilities of the N-H groups on the tetrazoles could be exploited for the selective recognition of anions or neutral molecules. nih.govuvic.ca

Optoelectronic Materials and Charge Transport Mechanisms in Solid-State Devices

There is significant interest in developing new organic materials for electronic applications like organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The performance of these devices often depends on the charge transport properties of the organic materials used.

Derivatives of pyrazine are known to be effective electron-transporting materials due to the electron-deficient nature of the pyrazine ring. rsc.org Incorporating a pyrazine core into conjugated polymers or small molecules can enhance electron mobility. Studies on 2,5-di(aryleneethynyl)pyrazine derivatives have shown that their inclusion as a dopant in an emissive polymer layer significantly improves the efficiency of OLEDs by enhancing electron transport. rsc.org Quantum chemical calculations have revealed that the nitrogen atoms in the pyrazine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

The this compound scaffold combines this electron-deficient pyrazine core with tetrazole groups, which are also electron-withdrawing. This combination is expected to result in a low-lying LUMO, making the molecule a strong candidate for an n-type (electron-transporting) material. The planar structure of the molecule would also facilitate π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping, a primary mechanism for charge transport in organic solids.

Table 2: Performance of Related Pyrazine-Based Materials in Optoelectronic Devices

| Compound Type | Application | Key Finding |

| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | OLED Dopant | Enhanced external quantum efficiency by improving electron transport. rsc.org |

| Pyrazine-containing conjugated polymers | Perovskite Solar Cells (HTM) | Achieved power conversion efficiencies up to 17.5% with high operational stability. |

Proton Conduction in Solid-State Materials and Electrolyte Applications